N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C15H11BrN4O2S and its molecular weight is 391.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation
Heterocyclic Derivatives for Tumor Inhibition and Anti-inflammatory Actions
Heterocyclic compounds, including those with 1,3,4-oxadiazole and pyrazole moieties, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies utilize docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), investigating their binding and inhibitory effects across various assays (Faheem, 2018).
Synthesis and Characterization of Derivatives
Antibacterial and Anti-enzymatic Potential
N-substituted derivatives of similar structural frameworks have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. These compounds demonstrate varied levels of inhibitory effectiveness against gram-negative and gram-positive bacterial strains, providing insights into their structural-activity relationships and potential antimicrobial applications (Nafeesa et al., 2017).
Antimicrobial and Hemolytic Agents
Novel Derivatives for Antimicrobial Screening
The synthesis of N-substituted derivatives has also been targeted for antimicrobial and hemolytic activity screening, revealing compounds with significant activity against selected microbial species. This research delineates the potential of these compounds in developing new therapeutic agents with less toxicity (Rehman et al., 2016).
Biological Screening and Enzyme Inhibition
Inhibitors of Enzymatic Activity
Research into the biological screening of N-substituted derivatives has identified compounds with notable activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings suggest applications in the treatment of conditions associated with enzyme dysregulation, showcasing the therapeutic potential of such compounds (Siddiqui et al., 2013).
Mecanismo De Acción
Target of Action
N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE, also known as CCG-154423, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-154423 interacts with its targets by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a coactivator of serum response factor (SRF) . This compound acts downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins .
Biochemical Pathways
CCG-154423 affects the RhoA/SRF pathway, which plays a crucial role in the regulation of gene expression, cell growth, and cytoskeletal dynamics . By inhibiting this pathway, CCG-154423 can potentially disrupt the processes that contribute to the progression of diseases like cancer .
Result of Action
The molecular and cellular effects of CCG-154423’s action include the inhibition of RhoA-dependent gene transcription, which can lead to the suppression of cell growth and migration . In cancer cells, CCG-154423 has shown activity in several in vitro functional assays, including the inhibition of DNA synthesis and cell growth .
Análisis Bioquímico
Biochemical Properties
CCG-154423 is known to be a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It inhibits SRF-driven luciferase expression in PC-3 cells following stimulation with constitutively active Gα13 . The interaction between MRTF-A and importin α/β1 was inhibited by CCG-1423, but monomeric G-actin binding to MRTF-A was not inhibited .
Cellular Effects
The cellular effects of CCG-154423 are primarily related to its role as an inhibitor of Rho pathway-mediated signaling. It has been shown to inhibit the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a key player in various cellular processes .
Molecular Mechanism
The molecular mechanism of CCG-154423 involves its interaction with MRTF-A. A pull-down assay using CCG-1423 Sepharose revealed direct and specific binding of CCG-1423 to MRTF-A . This interaction inhibits the nuclear accumulation of MRTF-A, thereby affecting the Rho pathway-mediated signaling .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFTQKWAKQPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.